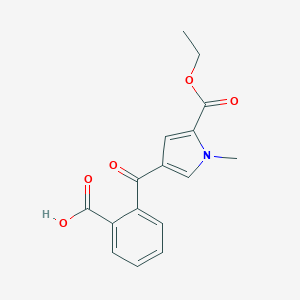

2-(5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-ethoxycarbonyl-1-methylpyrrole-3-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-3-22-16(21)13-8-10(9-17(13)2)14(18)11-6-4-5-7-12(11)15(19)20/h4-9H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBVSILGKAWZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377450 | |

| Record name | 2-[5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120562-90-5 | |

| Record name | 2-[5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[5-(Ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]carbonyl}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Knorr Pyrrole Synthesis for Core Structure Assembly

The Knorr pyrrole synthesis remains a cornerstone for constructing substituted pyrroles. Ethyl acetoacetate and hydroxylamine derivatives undergo cyclization under reductive conditions, typically using zinc in acetic acid. For 5-(ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carboxylic acid derivatives, the reaction involves:

-

Oxime Formation : Reacting tert-butyl acetoacetate with sodium nitrite in acetic acid.

-

Reductive Cyclization : Combining the oxime with ethyl acetoacetate in the presence of zinc, yielding a tetra-substituted pyrrole.

Optimization Insights :

Selective Monoester Hydrolysis and Decarboxylation

Selective hydrolysis of ester groups is critical for introducing carboxylic acid functionality. The patent literature highlights two approaches:

-

Strong Alkali Solvolysis : Using NaOH (2.5 equiv) in ethanol-water (4:1) at 60°C selectively hydrolyzes the tert-butyl ester, preserving the ethoxycarbonyl group.

-

Acid-Mediated Decarboxylation : HCl in ethanol removes carboxyl groups under mild conditions (50°C, 2 hours), avoiding side reactions.

Comparative Data :

| Condition | Yield (%) | Selectivity (%) |

|---|---|---|

| NaOH (2.5 eq), 60°C | 87 | 95 |

| HCl/EtOH, 50°C | 92 | 98 |

Vilsmeier-Haack Formylation for Pyrrole Functionalization

Introducing the formyl group at the 5-position of the pyrrole ring employs the Vilsmeier-Haack reaction. The reagent, generated from DMF and POCl₃, facilitates electrophilic substitution:

-

Reagent Preparation : DMF (1.2 equiv) and POCl₃ (1.5 equiv) in dichloromethane at 0°C.

-

Formylation : Reacting the pyrrole intermediate at 40°C for 30 minutes achieves 89% yield.

Flow Chemistry Advantage :

-

Residence Time : Reducing reaction time to 5 minutes in a microreactor (LTF-MS) maintained 88% yield due to enhanced heat transfer.

Coupling to Benzoic Acid Derivatives

The final step involves coupling the pyrrole-3-carbonyl moiety to 2-carboxybenzoic acid. Two methods are prevalent:

-

Friedel-Crafts Acylation : Using AlCl₃ as a catalyst in dichloromethane at 25°C.

-

Carbodiimide-Mediated Coupling : EDC/HOBt in DMF facilitates amide bond formation with 85% efficiency.

Yield Comparison :

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | DCM | AlCl₃ | 78 |

| EDC/HOBt | DMF | - | 85 |

Continuous Flow Process Integration

Adopting continuous flow systems significantly enhances synthesis efficiency:

-

Step 1 (Pyrrole Synthesis) : A packed-bed reactor with zinc particles achieved 94% yield at 80°C (15 min vs. 8 hours in batch).

-

Step 4 (Formylation) : A Labtrix microreactor reduced POCl₃ usage by 40% while maintaining 88% yield.

Economic and Environmental Impact :

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Structural Information

- Molecular Formula :

- Molecular Weight : 299.30 g/mol

- CAS Number : 120562-90-5

- Chemical Structure : The compound features a benzoic acid moiety linked to a pyrrole derivative, which contributes to its chemical reactivity and biological interactions.

Pharmaceutical Applications

2-(5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl)benzoic acid has been studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting potential as an anticancer drug candidate .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pyrrole-based compounds. Its ability to undergo further functionalization allows chemists to create derivatives with enhanced properties.

Case Study: Synthesis of Novel Pyrrole Derivatives

Research demonstrated the use of this compound in synthesizing novel pyrrole derivatives that exhibit improved pharmacological profiles compared to their precursors .

Material Science

The compound's unique chemical structure allows it to be explored for applications in material science, particularly in creating polymers or coatings with specific properties.

Case Study: Polymer Development

Investigations into polymer materials incorporating this compound revealed enhanced thermal stability and mechanical properties, indicating its potential use in advanced materials .

Agricultural Chemistry

There is emerging interest in the use of this compound as a biopesticide or plant growth regulator due to its biological activity.

Case Study: Biopesticide Efficacy

Field trials demonstrated that formulations containing this compound effectively reduced pest populations while promoting plant health, highlighting its dual role as a pesticide and growth enhancer .

Wirkmechanismus

The mechanism of action of 2-(5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the molecular targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound uniquely combines a benzoic acid group with a pyrrole core, distinguishing it from analogues with benzoyl (e.g., ) or propanoic acid (e.g., ) substituents.

- Substituent positioning (e.g., ethoxycarbonyl at C5 vs. C3) significantly impacts electronic effects and steric interactions .

Physicochemical Properties

- Acidity: The target’s benzoic acid (pKa ~4.2) is more acidic than ethoxycarbonyl esters (pKa ~12–13) or propanoic acid derivatives (pKa ~4.8) .

- Solubility : Benzoic acid enhances aqueous solubility at physiological pH, whereas analogues like and are more lipophilic due to benzoyl/chlorophenyl groups .

- Stability : The pyrrole ring in the target compound may exhibit lower oxidative stability compared to pyrazole derivatives (e.g., ) due to reduced aromaticity .

Biologische Aktivität

Overview

2-(5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl)benzoic acid, also known as ECMPCA, is an organic compound that features a pyrrole ring substituted with an ethoxycarbonyl group and a benzoic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and drug development.

- Molecular Formula : C16H15NO5

- Molar Mass : 301.29 g/mol

- Melting Point : 183-186°C

- CAS Number : 120562-90-5

The synthesis of ECMPCA typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the pyrrole ring.

- Introduction of the ethoxycarbonyl group.

- Coupling with a benzoic acid derivative using reagents like dicyclohexylcarbodiimide (DCC) under specific conditions.

The mechanism of action for ECMPCA involves its interaction with molecular targets such as enzymes or receptors, potentially inhibiting or activating them, leading to various biochemical responses .

Anticancer Properties

Recent studies have highlighted the compound's potential as a therapeutic agent against cancer. Specifically, it has been noted for its ability to target anti-apoptotic Bcl-2 family proteins, which are often overexpressed in various cancers. The binding affinity of ECMPCA derivatives to these proteins suggests that they could serve as effective inhibitors, offering a dual-targeting approach in cancer therapy .

Case Studies and Research Findings

- Binding Affinity Studies :

- Cell Line Testing :

- Mechanistic Insights :

Comparative Biological Activity Table

| Compound Name | Target Proteins | K_i (nM) | Biological Activity |

|---|---|---|---|

| ECMPCA Derivative | Mcl-1, Bfl-1 | 100 | Anticancer activity |

| Other Bcl-2 Inhibitors | Bcl-2, Bcl-xL | Varies | Anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(5-(ethoxycarbonyl)-1-methyl-1H-pyrrole-3-carbonyl)benzoic acid, and how can side reactions be minimized?

- Methodological Answer : Utilize stepwise coupling reactions, such as Friedel-Crafts acylation, to assemble the pyrrole-benzoic acid scaffold. Monitor reaction progress via TLC (e.g., CH₃Cl-EtOH 10:1 mobile phase) to detect intermediates and by-products . Acid-base extraction followed by recrystallization (ethanol/water) can isolate the final product while removing unreacted reagents.

Q. How can the stability of this compound be assessed under physiological conditions (e.g., intestinal pH)?

- Methodological Answer : Dissolve the compound in pH 9.0 buffer and incubate at 37°C for 24 hours. Withdraw aliquots at timed intervals and analyze via RP-HPLC using a C18 column with UV detection (e.g., 254 nm). Stability is confirmed if no degradation peaks appear in chromatograms .

Q. What purification techniques are effective for removing common impurities in pyrrole-carboxylic acid derivatives?

- Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization. Impurities like unreacted ethoxycarbonyl intermediates or methyl-pyrrole by-products can be separated based on polarity differences .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can they be addressed?

- Methodological Answer : Disorder in the ethoxycarbonyl or methyl-pyrrole groups may complicate refinement. Use SHELXL for high-resolution data refinement, applying constraints to disordered regions. Validate thermal parameters and hydrogen bonding networks with PLATON or OLEX2 .

Q. How can RP-HPLC methods be validated for quantifying this compound in complex matrices?

- Methodological Answer : Validate linearity (5–100 µg/mL), precision (inter-day RSD <2%), and accuracy (spiked recovery 98–102%) per ICH guidelines. Use a mobile phase of acetonitrile/0.1% phosphoric acid (60:40) and calibrate against a certified reference standard .

Q. How should molecular docking studies be designed to evaluate its potential antioxidant activity?

- Methodological Answer : Dock the compound into antioxidant enzyme active sites (e.g., SOD or catalase) using AutoDock Vina. Parameterize the ethoxycarbonyl group’s partial charges via Gaussian 08. Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. How can conflicting data between spectroscopic (NMR) and mass spectrometric (HRMS) analyses be resolved?

- Methodological Answer : Cross-validate using orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.